Lipophilicity Control: XLogP3 Comparison with 4-Methylbenzene-1,2-diamine
N1,5-Dimethylbenzene-1,2-diamine exhibits a computed XLogP3 of 1.3, which is 0.7 log units higher than that of the non-methylated analog 4-methylbenzene-1,2-diamine (XLogP3 = 0.6) [1][2]. This difference corresponds to an approximately 5-fold increase in lipophilicity, directly impacting partitioning behavior in biphasic systems and passive membrane permeability, making the target compound a more suitable candidate for applications requiring enhanced organic-phase solubility or blood-brain barrier penetration potential .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 4-Methylbenzene-1,2-diamine (CAS 496-72-0): XLogP3 = 0.6 |
| Quantified Difference | ΔXLogP3 = +0.7 (approximately 5× increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024-2025 release) |
Why This Matters
The 0.7 log unit increase provides quantitatively predictable improvements in organic-phase extraction efficiency and membrane permeability, critical for designing CNS-penetrant molecules or optimizing reaction workup procedures.
- [1] PubChem Compound Summary for CID 9989323, N1,5-Dimethylbenzene-1,2-diamine. View Source
- [2] PubChem Compound Summary for CID 10332, 4-Methylbenzene-1,2-diamine. View Source
